molecular formula C18H20N2O3 B5112338 1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

Cat. No.: B5112338
M. Wt: 312.4 g/mol
InChI Key: DGAWQMVIFYDDMT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group and a methylbenzimidazolyl group connected via a propanol backbone, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the 2-methoxyphenoxy intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-methylbenzimidazole under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-Methoxyphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol is unique due to the presence of both the methoxyphenoxy and methylbenzimidazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-19-15-7-3-4-8-16(15)20(13)11-14(21)12-23-18-10-6-5-9-17(18)22-2/h3-10,14,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAWQMVIFYDDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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